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Compound of Interest

Compound Name: FC11409B

CAS No.: 1380411-57-3

Cat. No.: B607421 Get Quote

Executive Summary
SLC-0111 stands as the clinical benchmark for Carbonic Anhydrase IX (CAIX) inhibition,

exhibiting a balanced potency (

~45 nM) with high selectivity over off-target cytosolic isoforms (CA I/II). It is currently the only
small-molecule CAIX inhibitor to reach Phase Ib/II clinical trials.

FC11409B, in contrast, is a research-grade ureido-sulfamate derivative. While structurally

related, it demonstrates significantly lower cellular potency in phenotypic assays. Experimental

data indicates that FC11409B requires concentrations up to 100 µM to achieve migration

inhibition comparable to what more potent analogs (like S4 or SLC-0111) achieve at 10–30 µM.

Consequently, FC11409B serves primarily as a high-concentration comparator in preclinical

mechanistic studies rather than a therapeutic candidate.

Compound Profiles
SLC-0111 (The Clinical Standard)

Chemical Class: Ureido-benzene sulfonamide.[1][2][3]

Mechanism: Competitive inhibition of the CAIX catalytic domain; the sulfonamide moiety

coordinates the active site Zinc (
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) ion, while the ureido tail interacts with the hydrophobic pocket to confer isoform selectivity.

Status: Phase Ib/II Clinical Trials (Solid Tumors).[4]

Key Attribute: Excellent bioavailability and selectivity ratio (CAIX vs. CAII), minimizing

systemic side effects associated with cytosolic CA inhibition.

FC11409B (The Research Comparator)[3][5][6][7][8][9]
Chemical Class: Ureido-sulfamate.[1][2][5][6][7][8][9]

Primary Reference: Ward C, et al. Oncotarget (2015).[10][11]

Performance: In breast cancer models (MDA-MB-231), FC11409B demonstrated inhibition of

cell migration and invasion only at high concentrations (100 µM) under hypoxic conditions.

Limitation: Lower cellular potency compared to "S4" (a related sulfamate with

~7 nM) and SLC-0111.

Comparative Potency Analysis
The following table synthesizes inhibitory constants (

) and cellular effective concentrations (

) from key medicinal chemistry literature.
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Feature SLC-0111 FC11409B Comparator (S4)

Target
Human CAIX

(Transmembrane)

Human CAIX

(Transmembrane)

Human CAIX

(Transmembrane)

Inhibition Constant (

)
45.0 nM

Not explicitly reported;

inferred >100 nM
7.0 nM

Selectivity (CAIX vs

CAII)
High (>20-fold) Moderate High

Cellular Migration

Inhibition
Effective at 10–30 µM Effective at 100 µM Effective at 10–30 µM

Hypoxia Selectivity Strong Strong Strong

Chemical Warhead
Sulfonamide (

)

Sulfamate (

)

Sulfamate (

)

Data Interpretation: SLC-0111 provides a robust therapeutic window. FC11409B requires

significantly higher molar concentrations to elicit a phenotypic response, suggesting either lower

intrinsic affinity or poorer membrane permeability/stability in complex biological media.

Mechanism of Action & Signaling Pathway
The following diagram illustrates the inhibition pathway. Both compounds target the hypoxia-

induced CAIX enzyme, preventing the hydration of

to bicarbonate (

) and protons (

). This blockade disrupts the pH regulation essential for tumor survival and metastasis.
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Caption: Pathway illustrating hypoxia-induced CAIX expression and the blockage of pH

regulation by SLC-0111 and FC11409B.
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Experimental Protocol: Stopped-Flow CO2
Hydration Assay
To objectively verify the

values of these inhibitors, the Stopped-Flow CO2 Hydration Assay is the industry standard. It
measures the catalytic activity of CAIX by tracking the rate of pH change (acidification) in
milliseconds.

Materials
Enzyme: Recombinant human CAIX (catalytic domain).

Substrate:

saturated water.

Indicator: Phenol Red (0.2 mM).

Buffer: 10–20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength).

Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or

equivalent).

Methodology
Preparation:

Dissolve inhibitors (SLC-0111, FC11409B) in DMSO. Prepare serial dilutions (0.1 nM to

100 µM).

Incubate enzyme (CAIX) with inhibitor for 15 minutes at room temperature prior to assay.

Reaction:

Syringe A: Enzyme + Inhibitor + Phenol Red in Buffer.

Syringe B:
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saturated water.

Rapidly mix Syringe A and B in the stopped-flow chamber.

Measurement:

Monitor absorbance at 557 nm (Phenol Red max absorbance).

Record the time course of absorbance decrease (indicating pH drop as

).

Analysis:

Calculate the initial rate of reaction (

).

Determine

using a non-linear regression (log(inhibitor) vs. response).

Convert

to

using the Cheng-Prusoff equation:

.

Experimental Workflow Diagram
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Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine

inhibition constants.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b607421?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Ward C, et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for

inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer

models. Oncotarget, 6(28), 24856–24870. Link

Winum JY, Carta F, Ward C, et al. (2012).[9] Ureido-substituted sulfamates show potent

carbonic anhydrase IX inhibitory and antiproliferative activities against breast cancer cell

lines.[3][7][8][9] Bioorganic & Medicinal Chemistry Letters, 22(14), 4681–4685. Link

Pacchiano F, et al. (2011). Ureido-substituted benzene sulfonamides potently inhibit carbonic

anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis.

Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

Supuran CT. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and

activators. Nature Reviews Drug Discovery, 7, 168–181. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the
Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the
Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent
antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer
invasion and metastasis using a series of in vitro breast cancer models - PMC
[pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC4695031%2F
https://www.researchgate.net/publication/306070825_The_Sulfamate_Small_Molecule_CAIX_Inhibitor_S4_Modulates_Doxorubicin_Efficacy
https://www.researchgate.net/publication/315441882_Synthesis_and_carbonic_anhydrase_inhibition_of_a_series_of_SLC-0111_analogs
https://www.medchemexpress.com/search.html?q=CAIX&ft=&fa=&fp=
https://www.mdpi.com/1422-0067/22/24/13405
https://www.researchgate.net/publication/306070825_The_Sulfamate_Small_Molecule_CAIX_Inhibitor_S4_Modulates_Doxorubicin_Efficacy
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F22621623%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F21341680%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F18167490%2F
https://www.benchchem.com/product/b607421?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31810330/
https://pubmed.ncbi.nlm.nih.gov/31810330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6928609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6928609/
https://www.researchgate.net/publication/315441882_Synthesis_and_carbonic_anhydrase_inhibition_of_a_series_of_SLC-0111_analogs
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4694798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4694798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4694798/
https://www.medchemexpress.com/recombinant-proteins/fc-gamma-riia-cd32a-protein-human-218a-a-h167r-hek293-his.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. medchemexpress.com [medchemexpress.com]

8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors
| MDPI [mdpi.com]

9. researchgate.net [researchgate.net]

10. Three Dimensional Engineered Models to Study Hypoxia Biology in Breast Cancer -
PMC [pmc.ncbi.nlm.nih.gov]

11. pure.ed.ac.uk [pure.ed.ac.uk]

To cite this document: BenchChem. [Comparative Guide: FC11409B vs. SLC-0111 CAIX
Inhibition Potency]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607421#comparison-of-fc11409b-vs-slc-0111-caix-
inhibition-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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